molecular formula C8H5BrClNO B13914971 6-Bromo-4-chloro-indolin-2-one

6-Bromo-4-chloro-indolin-2-one

Cat. No.: B13914971
M. Wt: 246.49 g/mol
InChI Key: NCFGUTUDZWOPNR-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-indolin-2-one is a derivative of indolin-2-one, a compound known for its diverse biological activities. This compound features bromine and chlorine substituents at the 6th and 4th positions, respectively, on the indolin-2-one core. The presence of these halogen atoms can significantly influence the compound’s reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-indolin-2-one typically involves the halogenation of indolin-2-one derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at the desired positions. The reaction is often carried out in the presence of a catalyst and under specific temperature and solvent conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These processes are optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-indolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indolin-2-one derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Bromo-4-chloro-indolin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-indolin-2-one involves its interaction with specific molecular targets. The halogen atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-indolin-2-one: Lacks the bromine substituent, which can affect its reactivity and biological properties.

    6-Bromo-indolin-2-one: Lacks the chlorine substituent, leading to different chemical and biological behaviors.

    Indolin-2-one: The parent compound without any halogen substituents, used as a reference for comparing the effects of halogenation.

Uniqueness

6-Bromo-4-chloro-indolin-2-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activities. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.

Properties

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

IUPAC Name

6-bromo-4-chloro-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H5BrClNO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12)

InChI Key

NCFGUTUDZWOPNR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2Cl)Br)NC1=O

Origin of Product

United States

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